4-Ethyl-5-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxamide
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Overview
Description
4-ETHYL-5-METHYL-2-[(2-PHENOXYBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiophene ring, an amide group, and a phenoxybutanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-5-METHYL-2-[(2-PHENOXYBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethyl and Methyl Groups: Alkylation reactions are employed to introduce the ethyl and methyl groups onto the thiophene ring.
Attachment of the Phenoxybutanoyl Group: This step involves the acylation of the thiophene ring with 2-phenoxybutanoyl chloride under suitable conditions.
Formation of the Amide Bond: The final step involves the reaction of the intermediate with an amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-5-METHYL-2-[(2-PHENOXYBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives with new functional groups.
Scientific Research Applications
4-ETHYL-5-METHYL-2-[(2-PHENOXYBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ETHYL-5-METHYL-2-[(2-PHENOXYBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-ETHYL-5-METHYL-2-[(2-PHENOXYBUTANOYL)AMINO]-3-THIOPHENECARBOXYLATE
- 4-ETHYL-5-METHYL-2-[(2-PHENOXYBUTANOYL)AMINO]-3-THIOPHENECARBOXYLIC ACID
Uniqueness
4-ETHYL-5-METHYL-2-[(2-PHENOXYBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H22N2O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-ethyl-5-methyl-2-(2-phenoxybutanoylamino)thiophene-3-carboxamide |
InChI |
InChI=1S/C18H22N2O3S/c1-4-13-11(3)24-18(15(13)16(19)21)20-17(22)14(5-2)23-12-9-7-6-8-10-12/h6-10,14H,4-5H2,1-3H3,(H2,19,21)(H,20,22) |
InChI Key |
ILLDHQNNNPGKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C(CC)OC2=CC=CC=C2)C |
Origin of Product |
United States |
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